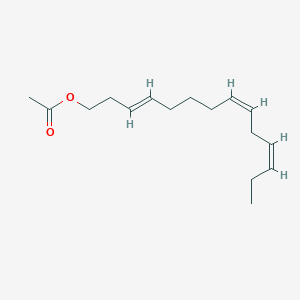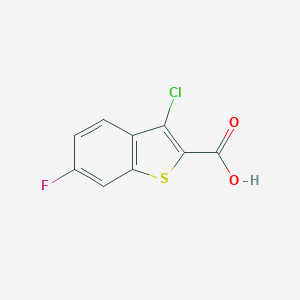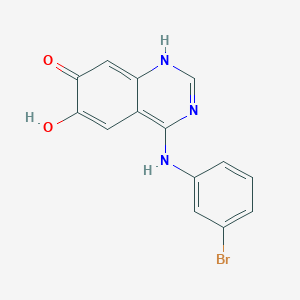
4-((3-ブロモフェニル)アミノ)キナゾリン-6,7-ジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is a novel quinazoline derivative. It has been found to exhibit significant cytotoxic activity against human glioblastoma cell lines .
Synthesis Analysis
The synthesis of quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” often involves aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is complex, with a quinazoline core and a bromophenyl group attached. The compound’s molecular formula is C14H10BrN3O2 .Chemical Reactions Analysis
Quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” can undergo a variety of chemical reactions. These include reactions with carbonyl and carbonyl compounds, allylation, benzylation, and some special alkylation .科学的研究の応用
腫瘍学研究:グリオーマ治療
4-((3-ブロモフェニル)アミノ)キナゾリン-6,7-ジオール:、WHI-P154としても知られているこの化合物は、ヒトグリオーマ細胞に対して強力な細胞毒性を示す . この化合物はマイクロモル濃度でアポトーシス細胞死を誘発し、多形性膠芽腫の標的治療薬としての可能性について研究されている。 この化合物は、組換えヒト上皮成長因子(EGF)と結合すると効果が大幅に向上し、グリオーマ細胞上のEGF受容体を標的とする .
薬物送達システム
WHI-P154は、受容体媒介エンドサイトーシスを介して癌細胞を選択的に標的とする能力があるため、薬物送達システムの有望な候補となる . EGFとの結合により、グリオーマ細胞による選択的な結合と内部移行が可能になり、標的特異性を高め、オフターゲット効果を低減するために、他の標的治療に適用できる可能性がある .
薬物動態
WHI-P154の薬物動態、特にバイオアベイラビリティと分布に関する研究は、より効果的な癌治療薬の設計に貴重な洞察を提供する可能性がある。 この化合物が生物系とどのように相互作用するかを理解することは、投与量と投与スケジュールを最適化するために不可欠である .
化学合成と修飾
WHI-P154の合成には、薬理学的特性が向上した新しいキナゾリン誘導体を開発するためにさらに調査できる複雑な化学反応が含まれる。 研究者は、キナゾリン環に様々な置換基を導入することで、治療効果を高めることができる .
分子生物学:アポトーシス機構
WHI-P154はグリオーマ細胞でアポトーシスを誘発する能力があり、プログラム細胞死の根底にある分子メカニズムを研究するユニークな機会を提供する。 この研究は、癌治療のための新しい分子標的の発見につながる可能性がある .
生化学的アッセイ
この化合物は細胞毒性を示すため、抗癌活性をスクリーニングするための生化学的アッセイに役立つツールとなる。 この化合物は、新しい化合物の有効性を評価し、癌細胞の増殖と死に関与する生化学経路を研究するために使用できる .
作用機序
Target of Action
The primary targets of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity, particularly against MGC-803 cells . The compound’s interaction with its targets leads to changes in the cell cycle, causing cell cycle arrest at the G1 phase .
Biochemical Pathways
The affected biochemical pathways primarily involve the cell cycle and apoptosis. The compound induces cell cycle arrest at the G1 phase, which prevents the cells from entering the S phase for DNA replication . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s cytotoxic activity against glioblastoma cells has been observed at micromolar concentrations , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is significant cytotoxicity against certain human cancer cell lines, causing apoptotic cell death . In vitro treatment with the compound results in the killing of glioblastoma cells at nanomolar concentrations . In vivo administration of the compound has been shown to result in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .
Action Environment
The action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be influenced by various environmental factors. For instance, the compound’s cytotoxic activity can be amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific proteins or other molecules in the environment.
Safety and Hazards
生化学分析
Cellular Effects
4-((3-Bromophenyl)amino)quinazoline-6,7-diol has shown significant cytotoxicity against certain human glioblastoma cell lines, causing apoptotic cell death at micromolar concentrations . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol is complex and involves multiple steps. It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
4-(3-bromoanilino)quinazoline-6,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCXMIIVHUIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416142 |
Source


|
| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169205-86-1 |
Source


|
| Record name | 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

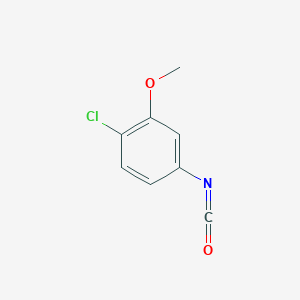

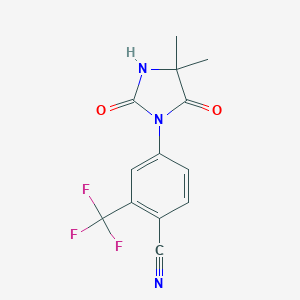
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)

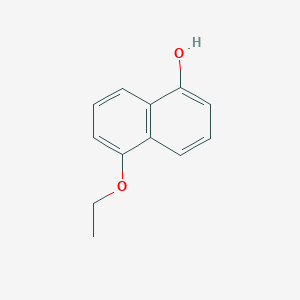
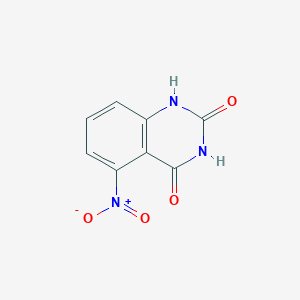
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
